3-Benzylideneindolin-2-one
Description
3-Benzylideneindolin-2-one is a synthetic indole-derived compound characterized by a benzylidene group conjugated to the oxindole core. Its versatility in medicinal chemistry stems from its ability to interact with diverse biological targets, including kinases, tubulin, and fungal enzymes, making it a scaffold for antiproliferative, antifungal, and enzyme-inhibitory agents . The compound’s synthetic accessibility via Knoevenagel or aldol condensations allows structural diversification, enabling fine-tuning of pharmacological properties .
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-benzylidene-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJAAQOVTDUZPS-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3359-49-7, 23782-37-8 | |
| Record name | NSC405961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC134079 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC210734 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Microfluidic Photo-Reactor Design
A capillary-based system (perfluoroalkoxy tubing, 1.6 mm inner diameter) irradiated with a 250W Hg/Xe lamp achieves near-complete conversion of (E)-3a to (Z)-4a. Optimized conditions (DMF solvent, 10°C, flow rate 100 μL/min) yield 76% of the Z-isomer with a productivity of 6.0 g/day. The short optical path length (1.6 mm) ensures uniform photon flux, overcoming light penetration issues in batch reactors.
Solvent and Temperature Effects
Nonpolar solvents like toluene favor the E-isomer (85% retention), while polar aprotic solvents (DMF, DMSO) shift equilibrium toward the Z-form (up to 78%). Lowering temperatures to 10°C further enhances Z-selectivity by slowing thermal back-isomerization (Table 1).
Table 1: Solvent-Dependent Photostationary State of 3a
| Solvent | Dielectric Constant | E-Isomer (%) | Z-Isomer (%) |
|---|---|---|---|
| Toluene | 2.38 | 85 | 15 |
| Dichloromethane | 8.93 | 62 | 38 |
| DMF | 36.7 | 22 | 78 |
Metal-Catalyzed and Thermal Methods
Palladium-Catalyzed Hydroarylation
Palladium complexes enable intramolecular cyclization of N-arylpropiolamides to form 3-benzylideneindolin-2-ones. While effective, this method requires expensive catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres, limiting scalability.
Thermal Isomerization
Heating E-isomers at 300–310°C induces isomerization but suffers from low yields (<30%) and decomposition.
Integrated Photo-Flow Systems
Combining synthesis and isomerization in a continuous-flow setup minimizes intermediate handling. A representative protocol involves:
-
Knoevenagel Condensation : Oxindole and aldehyde react in a heated microreactor (80°C, residence time 10 min).
-
Photochemical Isomerization : The crude E-isomer stream passes through a UV-irradiated capillary (residence time 5 min).
This tandem approach achieves an overall 68% yield of (Z)-4a with >95% purity, demonstrating the potential for industrial-scale production.
Comparative Analysis of Methodologies
Table 2: Preparation Methods for 3-Benzylideneindolin-2-one
| Method | Conditions | Yield (%) | Z-Selectivity (%) | Scalability |
|---|---|---|---|---|
| Knoevenagel | EtOH, piperidine, reflux | 86 | 10 | Moderate |
| Microwave | CH₃CN, 100°C, 0.5 h | 73 | N/A | High |
| Photo-Flow (DMF) | 10°C, 254 nm, 100 μL/min | 76 | 78 | High |
| Thermal Isomerization | 300°C, neat | 28 | 65 | Low |
Chemical Reactions Analysis
Types of Reactions: 3-Benzylideneindolin-2-one undergoes several types of chemical reactions, including:
Isomerization: The compound can undergo E-Z isomerization under the influence of light or heat.
Substitution: It can participate in substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions:
Isomerization: Light sources, temperature variations, and solvents are commonly used to induce isomerization.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions.
Major Products:
Isomerization: The major products are the E and Z isomers of this compound.
Substitution: Depending on the reagents used, substituted derivatives of this compound are formed.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
3-Benzylideneindolin-2-one derivatives have been investigated as potential anticancer agents. A notable study focused on the design of CDK2 inhibitors using this scaffold, demonstrating promising results against cancer cell lines. The compounds exhibited significant inhibitory effects, with some derivatives showing IC50 values as low as 1.68 μM against the Aurora A kinase, a critical target in cancer therapy .
Case Study: Aurora A Kinase Inhibition
- Compound AK34 : This derivative showed a high affinity for Aurora A with a KD of 216 nM and was identified as a potent allosteric inhibitor .
- Mechanism : The structure-activity relationship (SAR) analysis indicated that modifications at specific positions enhanced binding affinity and selectivity towards the target kinase.
2. Neuroprotective Effects
Research has indicated that this compound derivatives can bind to proteins associated with neurodegenerative diseases, such as alpha-synuclein (α-syn) and beta-amyloid (Aβ). These interactions suggest potential applications in treating conditions like Alzheimer's disease .
Case Study: Binding Affinity Studies
- Binding Studies : A series of derivatives were synthesized and evaluated for their binding affinity to α-syn and Aβ. Results showed that specific substitutions improved selectivity towards α-syn over other fibrils, indicating their potential as therapeutic agents for neurodegenerative disorders .
Photochemical Applications
1. E–Z Isomerization
The controlled E–Z isomerization of this compound has been studied using microfluidic photoreactors. This technique allows for enhanced light irradiation conditions, leading to improved yields and selectivity of isomeric forms under controlled environments .
Case Study: Microfluidic System
- Methodology : The study demonstrated that using a microfluidic system significantly reduced reaction times while improving yields compared to traditional batch processes.
- Applications : The ability to achieve a photostationary state under solar light irradiation opens avenues for applications in drug discovery and environmental chemistry .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound derivatives against various pathogens. These investigations are crucial in the context of rising antibiotic resistance.
Case Study: Antimicrobial Efficacy
- Study Findings : Various derivatives exhibited antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella enterica, with minimum inhibitory concentration (MIC) values indicating moderate efficacy compared to standard antibiotics .
- Molecular Docking Studies : Molecular docking analyses revealed potential binding interactions with bacterial targets, suggesting pathways for developing new antimicrobial agents .
Summary of Findings
The applications of this compound span multiple domains, including:
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Potent inhibitors of Aurora A kinase; significant binding affinities reported. |
| Neuroprotection | Binding to α-syn and Aβ indicates potential in treating neurodegenerative diseases. |
| Photochemical Processes | E–Z isomerization achieved under controlled conditions enhances yields for drug discovery. |
| Antimicrobial Activity | Moderate antimicrobial efficacy against key pathogens; potential for new drug development. |
Mechanism of Action
The mechanism of action of 3-Benzylideneindolin-2-one involves its interaction with multiple molecular targets. One of the primary targets is tubulin, a protein that plays a critical role in cell division. By inhibiting tubulin polymerization, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Antiproliferative Activity
Key Compounds :
- 3-Benzylideneindolin-2-one (Parent Compound) : Inhibits tubulin polymerization and kinases (EGFR, CK1), inducing apoptosis in COLO-205 colon cancer cells (IC₅₀: ~1 nM for leukemia cells) .
- IC261-Based Oxindoles : Modified derivatives show enhanced kinase inhibition by replacing quinazoline (gefitinib’s core) with indolin-2-one, improving hydrophobic interactions in EGFR’s binding pocket .
- MDM2–p53 Inhibitors : Derivatives like 3-benzylidene-6-chloroindolin-2-one disrupt MDM2–p53 interactions, showing in vivo antitumor activity .
Structural Impact :
Table 1: Antiproliferative Activity Comparison
Antifungal Activity
Key Compounds :
- This compound : Broad-spectrum fungicidal activity against dermatophytes (MIC: 0.25–8 mg/L; MFC: 1–32 mg/L) and Candida spp., with low toxicity in brine shrimp (LC₅₀: 52.70–69.94 mg/L) and zebrafish embryos .
- Terbinafine/Itraconazole : Standard antifungals with narrower spectra and higher resistance rates .
Therapeutic Window :
The compound’s LC₅₀ in brine shrimp (~52–70 mg/L) is 6–8× higher than its MIC/MFC values, suggesting a favorable safety profile for dermatophyte infections .
Table 2: Antifungal Efficacy and Toxicity
| Compound | MIC (mg/L) | MFC (mg/L) | LC₅₀ (Brine Shrimp, mg/L) |
|---|---|---|---|
| This compound | 0.25–8 | 1–32 | 52.70–69.94 |
| Terbinafine | 0.03–0.5 | 0.06–1 | Not reported |
| Fluconazole | 1–64 | 2–128 | >100 |
Impact of Substituents :
Toxicity and Solubility
Key Advantages Over Similar Compounds :
Multi-targeted action (kinases, tubulin, fungal enzymes).
Lower toxicity in non-mammalian models compared to conventional antifungals/chemotherapeutics.
Synthetic versatility for tailored modifications.
Biological Activity
3-Benzylideneindolin-2-one, a compound belonging to the indole family, has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Antimicrobial Activity
Overview:
Numerous studies have demonstrated the antimicrobial potential of this compound derivatives. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- A study by Rindhe et al. (2024) synthesized several derivatives of this compound, revealing that compounds 10f , 10g , and 10h showed the highest antibacterial activity with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus and other strains .
- Another investigation highlighted the effectiveness of these compounds against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as alternative antibacterial agents in treating resistant infections .
Anticancer Activity
Mechanism of Action:
The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
Research Insights:
- A study published in 2009 indicated that functionalized benzylideneindolin-2-ones significantly induced NQO1 activity, a biomarker for chemoprevention, in murine Hepa1c1c7 cells. Approximately 85% of the tested compounds enhanced NQO1 activity by more than twofold at a concentration of 10 μM .
- The same research reported that only 11% of the compounds reduced cell viability by more than 50% , suggesting a selective mechanism that targets cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of a nitrogen-linked Michael acceptor moiety has been identified as essential for both NQO1 induction and antiproliferative activities. Substituents on the benzylidene ring can significantly influence these activities, indicating that careful structural modifications can enhance efficacy .
Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
In a comparative study, various this compound derivatives were tested against multiple bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their electron-donating counterparts. This finding underscores the importance of electronic effects in designing effective antimicrobial agents .
Case Study 2: Anticancer Potential
A recent study focused on the synthesis of CDK2 inhibitors based on the this compound scaffold. These inhibitors showed promising results in inhibiting cancer cell growth, particularly in breast and colorectal cancer cell lines, highlighting their potential role as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-benzylideneindolin-2-one derivatives, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves two primary methods:
- Method 1 : Condensation of indolin-2-one derivatives (e.g., 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one) with substituted benzaldehydes (e.g., 4-(dimethylamino)benzaldehyde) in acetic acid under reflux for 3 hours .
- Method 2 : Alkylation of intermediates using sodium hydride (NaH) in DMF at 0°C, followed by addition of alkyl halides (e.g., benzyl bromide) to introduce substituents at the indole nitrogen .
- Optimization : Reaction yields and purity are improved by controlling stoichiometry, solvent polarity, and temperature. For example, silica gel column chromatography with CH₂Cl₂-EtOAc (100:5, v/v) effectively separates isomers .
Q. How are this compound derivatives characterized to confirm structural integrity?
- Techniques :
- 1H/13C NMR : Used to verify substituent positions and stereochemistry. For instance, coupling constants (e.g., J = 15.4 Hz) in NMR spectra distinguish E/Z isomers .
- Melting Point Analysis : Consistent melting ranges (e.g., 169.5–170.3°C for compound 27) validate purity .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 79.00% vs. Found: 79.08% for compound 27) .
Q. What substituents are commonly introduced to modulate the electronic properties of this compound, and how do they affect reactivity?
- Common Substituents :
- Electron-donating groups (e.g., 4-methoxybenzyl, 4-(dimethylamino)phenyl) enhance solubility and stabilize intermediates via resonance .
- Electron-withdrawing groups (e.g., 4-nitrophenyl) improve electrophilicity for subsequent reactions .
- Impact : Substituents influence reaction pathways; for example, nitro groups facilitate reduction to amines using Fe/HCl .
Advanced Research Questions
Q. How can stereoisomerism in this compound derivatives be controlled during synthesis, and what analytical methods differentiate isomers?
- Control Strategies :
- Solvent polarity and temperature during condensation affect E/Z isomer ratios. For example, CH₃COOH reflux favors E-isomers .
- Differentiation :
- NMR Coupling Constants : J values >15 Hz indicate trans (E) configurations, while lower values suggest cis (Z) .
- Chromatography : Isomers like 41a (Z) and 41b (E) are separable via silica gel columns with CH₂Cl₂-EtOAc .
Q. What strategies are used to resolve contradictions in biological activity data for structurally similar derivatives?
- Approaches :
- SAR Studies : Systematic variation of substituents (e.g., alkyl vs. aryl groups) identifies critical pharmacophores. For example, 1-benzyl substitution in compound 42a enhances antiproliferative activity compared to 42b .
- Mechanistic Profiling : Assays targeting specific pathways (e.g., tubulin polymerization inhibition or MDM2-p53 interaction) clarify divergent results .
Q. How are this compound derivatives evaluated for multitarget inhibition in cancer therapy, and what experimental models validate efficacy?
- In Vitro Models :
- COLO-205 Cell Line : Cytotoxicity assays measure IC₅₀ values (e.g., compound 4 inhibits proliferation at 0.5 µM) .
- Kinase Assays : EGFR and CK1 inhibition is quantified via enzymatic activity assays .
- In Vivo Models :
- Xenograft Studies : Nude mice implanted with human tumors evaluate growth inhibition (e.g., MDM2 antagonists stabilize p53, reducing tumor volume) .
Q. What computational or experimental methods are employed to analyze structure-activity relationships (SAR) in this compound derivatives?
- Methods :
- Molecular Docking : Predicts binding modes to targets like MDM2 or tubulin .
- Pharmacokinetic Modeling : LogP and solubility calculations guide derivative design (e.g., methoxy groups improve bioavailability) .
Data Analysis and Reporting
Q. How should researchers address discrepancies between calculated and observed elemental analysis data?
- Troubleshooting :
- Purification : Re-crystallization or column chromatography removes impurities affecting C/H/N percentages .
- Hydration Correction : Account for residual solvent (e.g., 0.5 H₂O in compound 41b) during calculations .
Q. What guidelines ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Best Practices :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
